molecular formula C11H13NO2 B2971308 3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one CAS No. 51924-56-2

3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one

Cat. No.: B2971308
CAS No.: 51924-56-2
M. Wt: 191.23
InChI Key: RNLWSMSZXYXHFX-UHFFFAOYSA-N
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Description

3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one is a chemical compound of interest in organic synthesis and medicinal chemistry research, belonging to the class of cyclohexenone-based enaminones. Its structure incorporates a cyclohex-2-en-1-one scaffold, which is a well-established and versatile building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances . The compound is further functionalized with a (2-furylmethyl)amino group at the 3-position, a feature seen in other research compounds such as 3,3-Bis(2-furylmethyl) derivatives studied via X-ray crystallography . This furan moiety can influence the compound's electronic properties and offers a handle for further synthetic modification. As an enaminone, this compound is characterized by a conjugated system involving an amine group and a carbonyl function. This motif is a common feature in intermediates used for the construction of polycyclic natural product frameworks . The reactivity of the core cyclohexenone structure allows for various transformations, including nucleophilic conjugate additions (Michael additions) with reagents like organocopper compounds, as well as participation in cyclization reactions like the Robinson annulation . The specific (2-furylmethyl)amino substituent may lend itself to the development of specialized catalysts or ligands, analogous to the use of furan-containing molecules in other synthetic contexts . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use. The structural information presented is based on the analysis of its constituent parts and related compounds; specific biological activities or mechanisms of action for this exact molecule are areas for future investigation.

Properties

IUPAC Name

3-(furan-2-ylmethylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-4-1-3-9(7-10)12-8-11-5-2-6-14-11/h2,5-7,12H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLWSMSZXYXHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one typically involves the reaction of 2-furylmethylamine with cyclohex-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to optimize yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Features References
This compound 2-Furylmethylamino C₁₁H₁₃NO₂ 191.23 103–104 (in benzene) Furan ring, enaminone
3-((4-Methoxyphenyl)amino)-2-(phenylthio)cyclohex-2-en-1-one (9d) 4-Methoxyphenylamino, phenylthio C₁₉H₁₉NO₂S 325.42 126–128 Methoxy group, thioether linkage
2-((4-Chlorophenyl)thio)-3-(propylamino)cyclohex-2-en-1-one (9i) 4-Chlorophenylthio, propylamino C₁₅H₁₈ClNOS 295.82 Not reported Chlorine substituent, alkylamino group
2-((4-Chlorophenyl)amino)cyclohex-2-en-1-one (3b) 4-Chlorophenylamino C₁₂H₁₂ClNO 221.69 Not reported Chlorophenyl group, simpler enaminone
3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one 2-Fluorophenylamino C₁₂H₁₂FNO 205.23 Not reported Fluorine substituent, aromatic amine
3-Amino-2-cyclohexen-1-one Unsubstituted amino C₆H₉NO 111.14 Not reported Parent enaminone structure

Key Differences and Implications

In contrast, chlorophenyl (3b, 9i) and fluorophenyl (19) substituents exhibit electron-withdrawing effects, altering electronic distribution and reactivity .

Physicochemical Properties :

  • The target compound’s melting point (103–104°C ) is lower than 9d (126–128°C ) and 9e (152–154°C ), likely due to reduced crystallinity from the flexible furylmethyl group versus rigid phenylthio or halogenated substituents .
  • The methoxy group in 9d enhances solubility in polar solvents, while the chlorine in 9i and 3b may confer stability against metabolic degradation .

Synthetic Accessibility :

  • The target compound and analogs (e.g., 9d, 3b) are synthesized via nucleophilic substitution or condensation reactions, often purified via silica gel chromatography . However, introducing sulfur (9d, 9i) or fluorine (19) requires specialized reagents (e.g., thiols, fluorinated amines), adding complexity .

The furan’s oxygen may mimic hydrogen-bonding motifs in such targets . Fluorine in 19 enhances metabolic stability and bioavailability, a common strategy in drug design .

Spectral and Analytical Comparisons

  • NMR/IR Data: The furan ring in the target compound generates distinct $ ^1H $ NMR signals (e.g., aromatic protons at δ 6.2–7.4 ppm) and IR stretches (C-O at ~1250 cm⁻¹) absent in non-aromatic analogs like 3-amino-2-cyclohexen-1-one . Thioether groups (9d, 9i) show characteristic $ ^{13}C $ NMR shifts near δ 40–50 ppm for C-S bonds .
  • Mass Spectrometry :

    • The target compound’s molecular ion ([M+H]⁺ at m/z 191.23) aligns with its formula, while halogenated analogs (e.g., 3b, 9i) exhibit isotope patterns indicative of Cl or F .

Biological Activity

3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclohexene core with a furan moiety attached via an amine group. Its unique structure allows it to interact with various biological targets, influencing different biochemical pathways.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
E. coli25 μg/mLModerate
S. aureus15 μg/mLHigh
Pseudomonas aeruginosa30 μg/mLModerate

This data suggests that the compound has varying levels of efficacy against different pathogens, highlighting its potential as an antimicrobial agent.

Anticancer Activity

Another significant aspect of the compound's biological activity is its anticancer properties. A case study involving human cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the modulation of specific signaling pathways.

The mechanism by which this compound exerts its effects involves interaction with key molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cancer cells, leading to cell death.
  • Gene Expression Modulation : The compound influences the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Effects : A comprehensive evaluation was conducted on the antimicrobial activity against a panel of bacteria and fungi. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
  • Cancer Cell Line Study : A notable investigation involved the treatment of various cancer cell lines with the compound, resulting in significant reductions in cell viability and increased apoptosis markers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or enamine formation, leveraging the reactivity of the cyclohexenone carbonyl group. For example, tertiary α-enaminones like 2-(ethyl(phenyl)amino)cyclohex-2-en-1-one are synthesized by reacting cyclohex-2-en-1-one with amines under reflux in ethanol . Purity validation should combine HPLC (≥95% purity, as in ) with spectroscopic techniques (e.g., 1^1H/13^13C NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity.

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to determine crystal structures, as demonstrated for related cyclohexenone derivatives like 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one . Key parameters include resolving torsional angles of the furylmethyl group and hydrogen bonding patterns, which influence molecular packing and stability .

Q. What analytical techniques are critical for characterizing substituent effects on the cyclohexenone scaffold?

  • Methodological Answer : IR spectroscopy identifies carbonyl stretching frequencies (typically ~1670–1700 cm1^{-1} for cyclohexenones), while 1^1H NMR reveals substituent-induced shifts in vinyl protons (δ 5.8–6.5 ppm). For example, electron-withdrawing groups (e.g., sulfonamides in ) deshield adjacent protons, providing insights into electronic effects.

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : The furylmethyl group introduces steric hindrance, which can be quantified using computational models (e.g., DFT calculations). Compare reaction rates with dienophiles like maleic anhydride under varying conditions (thermal vs. microwave-assisted). ’s nitro-sulfonyl derivative highlights how electron-deficient substituents enhance dienophilicity.

Q. What strategies mitigate contradictions in biological activity data for cyclohexenone derivatives?

  • Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., cell lines, solvent controls). For instance, in , a cyclohexenone-based inhibitor’s IC50_{50} values varied due to solvent polarity. Use dose-response curves with triplicate measurements and validate via orthogonal assays (e.g., SPR for binding affinity).

Q. Can computational models predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Employ QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP (lipophilicity) and polar surface area. Tools such as SwissADME predict absorption and metabolism, as applied to similar compounds in . Validate predictions with in vitro assays (e.g., Caco-2 permeability).

Q. How does the furylmethyl group impact the compound’s stability under oxidative conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. The furan ring’s susceptibility to oxidation (e.g., forming quinones) can be compared to phenyl analogs ( ). Use radical scavengers (e.g., BHT) to assess degradation pathways.

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